Ethyl behenate

Descripción

Ethyl docosanoate has been reported in Houttuynia cordata and Campanula lactiflora with data available.

Propiedades

IUPAC Name |

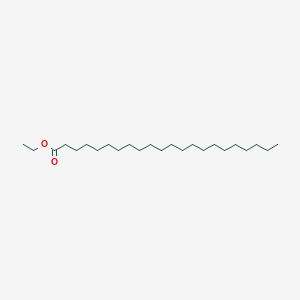

ethyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZCYLOUIAIZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207813 | |

| Record name | Ethyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-87-2 | |

| Record name | Ethyl docosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5908-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3XW559OLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Behenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl behenate (B1239552) (CAS No. 5908-87-2), a long-chain fatty acid ester. Understanding these properties is crucial for its application in various fields, including pharmaceuticals, cosmetics, and material science, where it may function as an excipient, emollient, or lubricant. This document presents quantitative data, detailed experimental protocols for property determination, and a workflow diagram for physical property analysis.

Core Physical and Chemical Properties

Ethyl behenate, also known as ethyl docosanoate, is the ester formed from the condensation of behenic acid and ethanol.[1][2] Its long hydrocarbon chain imparts a nonpolar, waxy character.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C24H48O2 | [1][3][4] |

| Molecular Weight | 368.6 g/mol , 368.64 g/mol | [1][3][4] |

| Appearance | Clear, colorless to pale yellow liquid; White to Off-White Solid | [1][3] |

| Melting Point | 28–32°C, 47-49°C, 50°C | [1][3][5][6] |

| Boiling Point | 398.93°C (rough estimate), 240-242°C @ 10 Torr | [1][2][5] |

| Density | 0.855 g/cm³, 0.8789 g/cm³ (rough estimate) | [1][3][5] |

| Refractive Index | 1.434 – 1.438 (at 25°C), 1.4300 (estimate) | [1][3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and other organic solvents. Sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate (B1210297) and methanol. | [1][3][5] |

Experimental Protocols for Determination of Physical Properties

The following sections detail standardized laboratory procedures for measuring the key physical properties of a solid or liquid organic compound like this compound.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a compound's purity.[7][8] Pure crystalline solids exhibit a sharp melting point range, typically within 0.5-1.0°C.[7]

Apparatus:

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[11] If necessary, grind the sample gently using a mortar and pestle.[9]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of about 3 mm.[9][10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[9] If using a Thiele tube, attach the capillary to a thermometer using a rubber band and immerse it in the oil bath.[8][10]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[7]

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13]

Apparatus:

-

Thiele tube or a beaker for an oil bath[12]

-

Small test tube (fusion tube)[12]

-

Capillary tube (sealed at one end)[12]

-

Thermometer[12]

Procedure:

-

Sample Preparation: Place a few milliliters of liquid this compound into the small test tube.[14]

-

Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[12]

-

Apparatus Setup: Attach the test tube to the thermometer and immerse them in the oil bath within the Thiele tube or beaker.[12][14]

-

Heating: Gently heat the oil bath.[12] As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.[15]

-

Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, remove the heat source. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn up into the capillary tube is the boiling point of the sample.[12]

Determination of Density (Displacement Method)

Density is the ratio of a substance's mass to its volume.[16] For a solid like this compound (at room temperature, it can be a solid), the volume can be determined by liquid displacement.

Apparatus:

-

Analytical balance[16]

-

A liquid in which this compound is insoluble (e.g., water)

Procedure:

-

Mass Measurement: Weigh a sample of this compound using an analytical balance and record its mass.[18]

-

Initial Volume Measurement: Partially fill a measuring cylinder with the chosen liquid and record the initial volume (V1).[17]

-

Volume Displacement: Carefully immerse the weighed sample of this compound into the liquid in the measuring cylinder, ensuring it is fully submerged and no liquid splashes out.[17]

-

Final Volume Measurement: Record the new volume of the liquid in the measuring cylinder (V2).[17]

-

Calculation: The volume of the this compound sample is the difference between the final and initial volumes (V = V2 - V1).[17] The density is then calculated using the formula: Density = Mass / Volume.[16]

Determination of Solubility (Shake-Flask Method)

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[19]

Apparatus:

-

Thermostatic shaker bath[22]

-

Analytical balance[19]

-

Pipettes and volumetric flasks[22]

-

Filtration apparatus

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, chloroform) in a vial.[22]

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath set to a constant temperature. Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.[22][23]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Analysis: Carefully extract a known volume of the clear, supernatant (saturated) solution. This can be done by filtration or careful decantation.

-

Quantification: Determine the concentration of this compound in the extracted solution. A common method is gravimetric analysis, where the solvent from a known volume of the filtrate is evaporated, and the remaining solid solute is weighed.[22]

-

Calculation: Calculate the solubility, typically expressed in units such as g/100 mL or mg/mL.[21][22]

Workflow and Logic Diagrams

The following diagrams illustrate the logical progression of experiments for characterizing the physical properties of a chemical substance.

References

- 1. Behenic Acid Ethyl Ester [chembk.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Buy Behenic Acid Ethyl Ester at Best Price - High Purity & Quality [acmesynthetic.com]

- 4. This compound | C24H48O2 | CID 22199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 5908-87-2,DOCOSANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 6. accustandard.com [accustandard.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. westlab.com [westlab.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 17. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 18. wjec.co.uk [wjec.co.uk]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 22. benchchem.com [benchchem.com]

- 23. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Ethyl Behenate: Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl behenate (B1239552), also known by its IUPAC name ethyl docosanoate, is the ethyl ester of behenic acid, a long-chain saturated fatty acid.[1] As a fatty acid ester, it possesses properties that make it a valuable compound in various industrial and research applications, notably in cosmetics, pharmaceuticals, and as an analytical standard. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications.

Chemical Structure and Formula

Ethyl behenate is characterized by a 22-carbon long aliphatic chain derived from behenic acid, connected to an ethyl group via an ester linkage.

-

IUPAC Name: Ethyl docosanoate[1]

References

The Natural Occurrence of Ethyl Behenate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl behenate (B1239552) (ethyl docosanoate) is a long-chain fatty acid ethyl ester (FAEE) with the chemical formula C24H48O2. It is the ester formed from the saturated fatty acid, behenic acid (C22:0), and ethanol. While behenic acid is a known constituent of various plant oils, the natural occurrence of its ethyl ester, ethyl behenate, is less documented. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in the plant kingdom, its putative biosynthetic pathway, and detailed methodologies for its extraction and analysis. This information is of particular relevance to researchers in phytochemistry, drug discovery, and the development of plant-derived products.

Natural Occurrence of this compound in Plants

The presence of this compound as a natural constituent in plants is not widespread and has been identified in a limited number of species. The available literature confirms its presence in the following plants:

-

Campanula lactiflora (Milky Bellflower): Ethyl docosanoate has been isolated and identified as a known compound from the leaves of Campanula lactiflora.[1][2][3]

-

Houttuynia cordata : Ethyl docosanoate has been reported to be a component of this plant.[4][5]

-

Moringa oleifera : this compound is a naturally occurring fatty acid ester found in the flowers of Moringa oleifera.

Data Presentation

Due to the lack of quantitative data in the reviewed literature, the following table summarizes the qualitative occurrence of this compound in the identified plant species.

| Plant Species | Common Name | Plant Part(s) Where Identified | Reference(s) |

| Campanula lactiflora | Milky Bellflower | Leaves | [1][2][3] |

| Houttuynia cordata | Fish Mint, Chameleon Plant | Not specified | [4][5] |

| Moringa oleifera | Drumstick Tree | Flowers |

Putative Biosynthetic Pathway of this compound in Plants

The biosynthesis of this compound in plants is not yet fully elucidated. However, a putative pathway can be proposed based on the well-established biosynthesis of its precursors: behenic acid and ethanol.

Biosynthesis of Behenic Acid (Docosanoic Acid)

Behenic acid, a very-long-chain fatty acid (VLCFA), is synthesized in the endoplasmic reticulum through the fatty acid elongation (FAE) system. The process begins with the precursor, oleic acid (18:1), which is produced in the plastids. The elongation process involves a cycle of four enzymatic reactions:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA.

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial acyl-CoA.

This cycle is repeated until the C22 chain of behenic acid is formed.

Esterification of Behenic Acid

The final step in the formation of this compound is the esterification of behenic acid with ethanol. This reaction is likely catalyzed by a fatty acyl-ethyl-ester synthase (FAEES) or a non-specific acyltransferase. These enzymes facilitate the transfer of the fatty acyl group from a donor molecule (such as acyl-CoA) to ethanol.

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The following section details a generalized methodology for the extraction, identification, and quantification of this compound from plant tissues. This protocol is based on established methods for the analysis of fatty acid esters and may require optimization depending on the specific plant matrix.

Extraction of Lipids from Plant Material

Objective: To extract total lipids, including this compound, from plant tissue.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, flowers)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass homogenizer or sonicator

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh approximately 1-5 g of fresh plant material. For dry material, use 0.1-0.5 g.

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass tube and add a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to completely immerse the sample (e.g., 20 mL for 1 g of fresh tissue).

-

Homogenize the mixture using a glass homogenizer or sonicate for 5-10 minutes on ice.

-

Agitate the mixture on a shaker for 1 hour at room temperature.

-

Filter the extract through a glass fiber filter to remove solid debris.

-

To the filtered extract, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Resuspend the lipid extract in a known volume of hexane (B92381) for further analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the lipid extract.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., HP-5MS, DB-23)

-

Helium (carrier gas)

-

This compound standard

-

Internal standard (e.g., ethyl heptadecanoate)

-

Hexane (GC grade)

GC-MS Parameters (example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 280°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

Procedure:

-

Sample Preparation: To a known aliquot of the lipid extract, add a known amount of the internal standard.

-

Injection: Inject the sample into the GC-MS system.

-

Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure this compound standard. The mass spectrum of this compound will show characteristic fragment ions.

-

Quantification: Create a calibration curve using different concentrations of the this compound standard with a fixed concentration of the internal standard. The concentration of this compound in the plant extract can be calculated by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Caption: Experimental workflow for the analysis of this compound in plants.

Conclusion

The natural occurrence of this compound in the plant kingdom appears to be limited to a few species, with a notable lack of quantitative data in the existing literature. The proposed biosynthetic pathway, involving the elongation of fatty acids and subsequent esterification, provides a framework for further investigation into the enzymatic machinery responsible for its production in plants. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to extract, identify, and quantify this compound in various plant matrices. Further research is warranted to explore the distribution of this compound across a wider range of plant species, to quantify its concentration in different plant organs, and to fully elucidate its biosynthetic pathway and physiological function in plants. Such studies will be invaluable for applications in drug development, phytochemistry, and the broader life sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. "Chemical Constituents of Campanula lactiflora" by NURETTİN YAYLI, NURİ YILDIRIM et al. [journals.tubitak.gov.tr]

- 4. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation to Improve Its Safety and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl Behenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl behenate (B1239552), a long-chain fatty acid ester. It covers its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in analytical chemistry.

Chemical Identity and Synonyms

Ethyl behenate is the ethyl ester of behenic acid, a saturated fatty acid with 22 carbon atoms. Its unique properties make it valuable in various industrial and research applications, including cosmetics, lubricants, and as an internal standard in chromatography.

CAS Number: 5908-87-2[1][2][3][4][5][6]

Synonyms:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C24H48O2 | [1][2][3][4][6][7] |

| Molecular Weight | 368.64 g/mol | [1][2][4][6][7][8] |

| Melting Point | 47-50 °C | [3][4][6][8] |

| Boiling Point | 398.93 °C (estimated) | [3][4] |

| Density | 0.8789 g/cm³ (estimated) | [3][4] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][3] |

| Solubility | Soluble in alcohols, ethers, and organic solvents; slightly soluble in water. Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297) and methanol. | [3][4] |

| Purity | >99% | [1][2] |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from behenic acid and ethanol (B145695) using an acid catalyst.

Materials:

-

Behenic acid (C22H44O2)

-

Ethanol (C2H5OH), absolute

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine behenic acid and a molar excess of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive the equilibrium towards the product.

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the excess ethanol and hexane using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by distillation under reduced pressure or recrystallization to yield a high-purity product.

Application in Analytical Chemistry: Internal Standard for FAMEs Analysis

This compound is an excellent internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC).[8] Its chemical structure is similar to FAMEs, but its different chain length allows for good chromatographic separation.[8]

Experimental Workflow for FAMEs Analysis using this compound as an Internal Standard:

The following diagram illustrates the typical workflow for the analysis of FAMEs in a sample using this compound as an internal standard.

Caption: Workflow for FAMEs analysis using this compound as an internal standard.

References

- 1. Buy Behenic Acid Ethyl Ester at Best Price - High Purity & Quality [acmesynthetic.com]

- 2. larodan.com [larodan.com]

- 3. Behenic Acid Ethyl Ester [chembk.com]

- 4. Cas 5908-87-2,DOCOSANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 5. This compound [drugfuture.com]

- 6. accustandard.com [accustandard.com]

- 7. This compound | C24H48O2 | CID 22199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl Behenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl behenate (B1239552) in various organic solvents. Ethyl behenate (also known as ethyl docosanoate) is the ethyl ester of behenic acid, a long-chain saturated fatty acid. Its chemical structure, characterized by a long, nonpolar alkyl chain, governs its solubility properties, making it a key ingredient in cosmetics, pharmaceuticals, and food industries as an emollient, thickener, and lubricant.[1] An understanding of its solubility is crucial for formulation development, process optimization, and quality control.

Core Principles of this compound Solubility

This compound's solubility is primarily dictated by the "like dissolves like" principle. As a large, nonpolar molecule due to its long hydrocarbon chain, it exhibits poor solubility in polar solvents like water and greater solubility in nonpolar organic solvents. The dissolution process is also influenced by temperature, with solubility generally increasing at higher temperatures.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in public literature. The following table summarizes the available qualitative and quantitative data for this compound and other structurally similar long-chain fatty acid ethyl esters to provide a comparative framework.

| Compound | Solvent | Solvent Type | Temperature (°C) | Solubility |

| This compound | Hexane | Nonpolar | Not Specified | 10 mg/mL |

| Chloroform | Polar Aprotic | Not Specified | Sparingly Soluble[1] | |

| Ethyl Acetate | Polar Aprotic | Not Specified | Slightly Soluble[1] | |

| Methanol | Polar Protic | Not Specified | Slightly Soluble[1] | |

| Alcohols | Polar Protic | Not Specified | Soluble[1] | |

| Ethers | Polar Aprotic | Not Specified | Soluble[1] | |

| Ethyl Stearate | Hexane | Nonpolar | Not Specified | Soluble |

| Chloroform | Polar Aprotic | Not Specified | Soluble | |

| Ethanol | Polar Protic | Not Specified | Moderately Soluble | |

| Ethyl Oleate | Chloroform | Polar Aprotic | Not Specified | Miscible |

| Ethanol (95%) | Polar Protic | Not Specified | Miscible | |

| Ether | Polar Aprotic | Not Specified | Miscible | |

| Fixed Oils | Nonpolar | Not Specified | Miscible | |

| Liquid Paraffin | Nonpolar | Not Specified | Miscible | |

| Water | Polar | Not Specified | Practically Insoluble |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

1. Materials and Equipment:

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Evaporating dishes or pre-weighed aluminum pans

-

Drying oven or vacuum desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately pipette a known volume (e.g., 10 mL) of the selected organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. For large, sparingly soluble molecules like this compound, this may take 24 to 72 hours. It is advisable to conduct a preliminary study to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to sediment.

-

For a more complete separation, the vials can be centrifuged at a moderate speed.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish. This step removes any remaining undissolved microparticles.

-

Accurately weigh the evaporating dish containing the filtrate.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For less volatile solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound can be used.

-

Once the solvent has completely evaporated, place the evaporating dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Reweigh the evaporating dish containing the dried this compound residue.

-

3. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish with residue - Weight of empty dish) / Volume of filtrate] x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask and gravimetric analysis method.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Thermal Properties and Phase Behavior of Ethyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl behenate (B1239552), the ethyl ester of behenic acid (a C22 saturated fatty acid), is a long-chain fatty acid ester with growing importance in various scientific and industrial sectors, including pharmaceuticals, cosmetics, and material science. Its utility often hinges on its physical state and thermal characteristics. A thorough understanding of its thermal properties and phase behavior is paramount for formulation development, process optimization, and ensuring product stability and performance. This technical guide provides a comprehensive overview of the thermal properties and phase behavior of ethyl behenate, presenting key data, detailed experimental methodologies, and visual representations of relevant processes.

Thermal Properties of this compound

The thermal properties of this compound dictate its behavior under varying temperature conditions. Key parameters include its melting point, boiling point, and enthalpy of fusion. A summary of these properties is presented in the table below.

| Property | Value | Unit | Source |

| Melting Point | 47 - 50 | °C | [1][2][3] |

| 117 - 122 | °F | [1] | |

| Boiling Point | 240 - 242 | °C | at 10 Torr[3] |

| Enthalpy of Fusion (Calculated) | 60.70 | kJ/mol | [4] |

Note: The enthalpy of fusion value is a calculated property and should be considered as an estimate. Experimental verification is recommended for precise applications.

Phase Behavior of this compound

The phase behavior of long-chain fatty acid esters like this compound can be complex, often involving multiple solid-state forms, a phenomenon known as polymorphism. While specific studies on the polymorphism of this compound are not extensively available in public literature, the behavior of analogous compounds, such as methyl stearate (B1226849), suggests that this compound is likely to exhibit different crystalline forms (polymorphs) depending on the crystallization conditions (e.g., cooling rate, solvent).[5][6]

These different polymorphs can have distinct melting points, solubilities, and stabilities, which are critical considerations in pharmaceutical formulations where bioavailability and stability are key. The transition from a metastable to a more stable polymorph can occur over time and can be influenced by temperature fluctuations.

Experimental Protocols for Thermal Analysis

To accurately characterize the thermal properties and phase behavior of this compound, standardized experimental techniques are employed. The two primary methods are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, enthalpies of fusion, and studying phase transitions.

Experimental Workflow for DSC Analysis:

Detailed DSC Protocol for a Saturated Fatty Acid Ethyl Ester (Adapted for this compound):

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to evaporation, especially if heating to higher temperatures. An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate, typically between 5°C/min and 10°C/min, to a temperature sufficiently above the melting point (e.g., 80°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 5°C/min or 10°C/min) back to the starting temperature.

-

Repeat the heating and cooling cycle at least once to check for reproducibility and to observe any changes in the thermal behavior that might indicate polymorphism.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (calculated from the area under the melting peak).

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. For this compound, XRD is essential for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.

Logical Relationship in XRD Analysis for Polymorphism:

References

- 1. accustandard.com [accustandard.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Docosanoic acid, ethyl ester (CAS 5908-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Temperature-induced polymorphism in methyl stearate | Semantic Scholar [semanticscholar.org]

Ethyl Behenate: A Toxicological and Safety Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Ethyl behenate (B1239552), the ethyl ester of behenic acid, is a long-chain fatty acid ester with applications in the cosmetic and pharmaceutical industries as an emollient, thickener, and formulation aid. This technical guide provides a comprehensive overview of the available toxicological data and safety information for Ethyl behenate, designed for researchers, scientists, and professionals involved in drug development. Due to the limited publicly available toxicological data specifically for this compound, this report incorporates data from closely related long-chain alkyl esters, such as behenyl behenate, and general findings from the Cosmetic Ingredient Review (CIR) on alkyl esters to provide a thorough safety assessment.

Executive Summary

Data Presentation

The following tables summarize the available quantitative toxicological data for this compound and related compounds.

Table 1: Acute Toxicity Data

| Substance | Test Type | Species | Route | LD50 | Reference |

| This compound | Acute Oral Toxicity (OECD 401) | Rat | Oral | Data not available | N/A |

| This compound | Acute Dermal Toxicity (OECD 402) | Rat/Rabbit | Dermal | Data not available | N/A |

| Behenyl Behenate | Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | [1] |

| Behenic Acid | Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg | [2] |

| Ethyl Benzoate (structurally related ester) | Acute Oral Toxicity | Rat | Oral | 2100 mg/kg | [3][4] |

Table 2: Irritation Data

| Substance | Test Type | Species | Results | Reference |

| This compound | Skin Irritation (OECD 404) | Rabbit | Data not available | N/A |

| This compound | Eye Irritation (OECD 405) | Rabbit | Data not available | N/A |

| Behenyl Behenate | Skin Irritation | - | Not classified as an irritant; minor irritation may arise in susceptible individuals. | [1][5] |

| Behenyl Behenate | Eye Irritation | - | May be an irritant. | [5] |

Table 3: Genotoxicity Data

| Substance | Test Type | System | Results | Reference |

| This compound | Bacterial Reverse Mutation Assay (Ames Test; OECD 471) | S. typhimurium, E. coli | Data not available | N/A |

| This compound | In Vitro Mammalian Cell Gene Mutation Test (OECD 476) | Mammalian cells | Data not available | N/A |

| Behenyl Behenate | Mutagenicity | - | No mutagenic effects reported. | [1] |

Table 4: Repeated Dose Toxicity Data

| Substance | Test Type | Species | NOAEL | Reference |

| This compound | 28-Day Repeated Dose Oral Toxicity Study (OECD 407) | Rat | Data not available | N/A |

| Behenyl Behenate | Repeated Dose Toxicity | - | No data available, but not expected to be toxic. | [1] |

Metabolism and Pharmacokinetics

Fatty acid ethyl esters (FAEEs) like this compound are rapidly metabolized in the body. The primary metabolic pathway is hydrolysis by esterases, which are abundant in the gastrointestinal tract and blood, into behenic acid and ethanol (B145695).

Metabolism of this compound.

Behenic acid is a naturally occurring long-chain saturated fatty acid that can be utilized in beta-oxidation for energy production or incorporated into cellular lipids. Ethanol is metabolized primarily in the liver via alcohol dehydrogenase and aldehyde dehydrogenase. This rapid breakdown into endogenous components is a key factor in the low systemic toxicity of orally ingested FAEEs.

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

Acute Oral Toxicity Experimental Workflow.

Dermal Irritation (Following OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

Dermal Irritation Experimental Workflow.

Eye Irritation (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Eye Irritation Experimental Workflow.

Bacterial Reverse Mutation Assay (Ames Test; Following OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Ames Test Experimental Workflow.

Safety Assessment

Acute Toxicity

No specific acute toxicity data for this compound were identified. However, for the structurally similar Behenyl Behenate, the oral LD50 in rats is reported to be greater than 5000 mg/kg, indicating a very low order of acute oral toxicity.[1] The parent fatty acid, behenic acid, also has a low acute oral toxicity with an LD50 in rats of >2000 mg/kg.[2] Given the rapid hydrolysis of this compound to behenic acid and ethanol, it is reasonable to expect a similarly low acute toxicity profile.

Irritation and Sensitization

Specific skin and eye irritation data for this compound are not available. For Behenyl Behenate, it is not classified as a skin irritant, though it is noted that minor irritation may occur in susceptible individuals.[1][5] It is also suggested that it may be an eye irritant.[5] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, as a class, are safe for use in cosmetics when formulated to be non-irritating.[6] This suggests that while pure this compound may have some mild irritation potential, in formulated products at typical use concentrations, it is unlikely to be a significant irritant. No data on the skin sensitization potential of this compound were found.

Genotoxicity

No genotoxicity data for this compound were identified. However, Behenyl Behenate has been reported to have no mutagenic effects.[1] Given the simple structure of this compound and its rapid metabolism to endogenous compounds, a significant genotoxic potential is not expected.

Repeated Dose Toxicity

There is no available data on the repeated dose toxicity of this compound. Based on its metabolic profile and the low toxicity of its hydrolysis products, significant systemic toxicity upon repeated exposure is not anticipated.

Carcinogenicity

No carcinogenicity studies on this compound were found. The available data on related compounds do not suggest a carcinogenic concern.

Logical Relationships in Safety Assessment

The safety assessment of this compound relies on a weight-of-evidence approach, integrating information on its chemical properties, metabolism, and toxicological data from structurally related compounds.

Logical Framework for Safety Assessment.

Conclusion

Based on the available information, this compound is considered to be a safe ingredient for its intended uses in cosmetics and pharmaceuticals. Its rapid hydrolysis to the endogenous compounds behenic acid and ethanol results in a low potential for systemic toxicity. While direct toxicological data for this compound are limited, the safety profile of structurally related long-chain alkyl esters supports its safe use. As with any ingredient, it is recommended that formulations containing this compound be assessed for their potential to cause skin and eye irritation. Further studies on the specific toxicological properties of this compound would be beneficial to fill the existing data gaps.

References

Ethyl Behenate: A Technical Guide to its History, Properties, and Role in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl behenate (B1239552) (also known as ethyl docosanoate) is the ethyl ester of behenic acid, a long-chain saturated fatty acid with 22 carbon atoms. While it may not be as widely recognized as other lipids, ethyl behenate holds a significant place in various scientific and industrial applications, particularly in the realm of lipid research and analysis. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.

Discovery and History in Lipid Research

The specific discovery of this compound is not marked by a singular, celebrated event but is rather rooted in the broader history of lipid chemistry and the development of esterification techniques.

The Precursors: Behenic Acid and Ethanol (B145695)

The history of this compound is intrinsically linked to its constituent parts: behenic acid and ethanol. Behenic acid (C22:0) was discovered in 1848 by A. Voelcker in the oil from the seeds of the ben oil tree (Moringa oleifera)[1]. The name "behenic" is derived from the Persian month "Bahman," when the roots of this tree were harvested[2]. Ethanol, on the other hand, has been known since antiquity.

The Advent of Esterification

The synthesis of esters from a carboxylic acid and an alcohol, known as esterification, was a pivotal development in organic chemistry. The Fischer-Speier esterification, first described in 1895, provided a straightforward method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. Given that behenic acid was isolated in the mid-19th century, it is highly probable that its ethyl ester was first synthesized in the late 19th or early 20th century through such established methods, likely as part of the broader systematic characterization of fatty acids and their derivatives.

Emergence in Modern Lipid Research

While early research may have included the synthesis and basic characterization of this compound, its prominent role in modern lipid research is largely tied to the advancement of analytical techniques, particularly gas chromatography (GC). With the advent of GC in the mid-20th century, the need for reliable internal standards for the quantitative analysis of fatty acids became crucial. This compound, due to its long carbon chain and consequently long retention time, as well as its infrequent natural occurrence in many biological samples, emerged as an excellent internal standard for the analysis of fatty acid methyl esters (FAMEs). Its distinct elution time allows for clear separation from the more common FAMEs found in biological matrices.

Furthermore, the study of fatty acid ethyl esters (FAEEs) as a class gained significant traction with the discovery of their formation as non-oxidative metabolites of ethanol[3]. This has led to research into the role of FAEEs, including this compound, as markers of alcohol consumption and as biologically active molecules that can impact cellular function[4][5].

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its application in research and industry.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₄₈O₂ | [6] |

| Molecular Weight | 368.64 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 47-49 °C | |

| Boiling Point | 398.93 °C (rough estimate) | [7] |

| Density | 0.8789 g/cm³ (rough estimate) | [7] |

| Solubility | Soluble in chloroform, slightly soluble in ethyl acetate (B1210297) and methanol, insoluble in water. | [7] |

| CAS Number | 5908-87-2 | [7] |

Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the ethyl group and the long acyl chain.

-

~4.1 ppm (quartet, 2H): Protons of the methylene (B1212753) group (-O-CH₂-) of the ethyl ester, split by the adjacent methyl group.

-

~2.3 ppm (triplet, 2H): Protons of the methylene group (α-CH₂) adjacent to the carbonyl group.

-

~1.6 ppm (multiplet, 2H): Protons of the methylene group (β-CH₂) of the acyl chain.

-

~1.2-1.3 ppm (broad multiplet, 36H): Protons of the methylene groups of the long acyl chain.

-

~1.2 ppm (triplet, 3H): Protons of the methyl group (-CH₃) of the ethyl ester, split by the adjacent methylene group.

-

~0.9 ppm (triplet, 3H): Protons of the terminal methyl group of the behenic acid chain.

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

-

~174 ppm: Carbonyl carbon (C=O) of the ester.

-

~60 ppm: Methylene carbon (-O-CH₂) of the ethyl group.

-

~34 ppm: Methylene carbon (α-CH₂) adjacent to the carbonyl group.

-

~29-32 ppm: Methylene carbons of the long acyl chain.

-

~25 ppm: Methylene carbon (β-CH₂) of the acyl chain.

-

~23 ppm: Methylene carbon adjacent to the terminal methyl group.

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl group.

-

~14 ppm: Terminal methyl carbon of the behenic acid chain.

Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 368) may be observed, though it can be weak.

-

McLafferty Rearrangement: A prominent peak at m/z 88 is often observed, resulting from a McLafferty rearrangement, which is characteristic of ethyl esters of long-chain fatty acids. This fragment corresponds to [CH₂=C(OH)OCH₂CH₃]⁺.

-

Loss of the Ethoxy Group: A fragment corresponding to the loss of the ethoxy group (-OCH₂CH₃) results in an acylium ion [M - 45]⁺.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ groups) is characteristic of the fragmentation of the long alkyl chain.

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2920 and ~2850 | C-H stretching | Alkyl chain |

| ~1740 | C=O stretching | Ester carbonyl |

| ~1170 | C-O stretching | Ester linkage |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

Behenic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve behenic acid in an excess of anhydrous ethanol (e.g., a 1:10 molar ratio of acid to alcohol).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of behenic acid).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in hexane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.

-

The product can be further purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Use of this compound as an Internal Standard for FAMEs Analysis by GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of fatty acid methyl esters in a lipid sample.

Materials:

-

Lipid sample (e.g., extracted from biological tissue)

-

This compound internal standard solution of known concentration (e.g., 1 mg/mL in hexane)

-

Methanolic HCl (e.g., 5% v/v) or BF₃-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

To a known amount of the lipid sample in a screw-capped glass tube, add a precise volume of the this compound internal standard solution.

-

Evaporate the solvent under a stream of nitrogen.

-

Add methanolic HCl to the dried sample.

-

Seal the tube and heat at 80-100°C for 1-2 hours to transesterify the fatty acids to FAMEs.

-

Cool the tube to room temperature and add hexane and water. Vortex thoroughly.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs and the this compound internal standard to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Analyze the sample by GC-MS. The quantification of individual FAMEs is performed by comparing their peak areas to the peak area of the this compound internal standard.

Role in Biological Systems and Signaling Pathways

While this compound itself is not a major component of biological systems, its formation and metabolism are relevant in the context of ethanol consumption. Fatty acid ethyl esters (FAEEs), including this compound, are formed non-oxidatively from ethanol and endogenous fatty acids. This process is catalyzed by FAEE synthases and other enzymes with esterase activity[5][8][9].

FAEEs are of interest to researchers and clinicians as they can accumulate in tissues and are considered markers of alcohol intake. Furthermore, studies have shown that FAEEs can exert biological effects, including the disruption of mitochondrial function and the induction of cellular stress[4][10].

Generalized Metabolic Pathway of Fatty Acid Ethyl Esters

The following diagram illustrates the general synthesis and hydrolysis of FAEEs in a cell.

Experimental Workflow for Studying Cellular Effects of this compound

The following diagram outlines a typical workflow for investigating the impact of this compound on cultured cells.

Conclusion

This compound, while a relatively simple lipid molecule, serves as a valuable tool in lipid research, primarily as an internal standard in analytical chemistry. Its history is intertwined with the foundational discoveries in fatty acid chemistry and the development of synthetic organic methods. The growing interest in the biological roles of fatty acid ethyl esters as a class suggests that the importance of understanding the properties and effects of individual esters like this compound will continue to increase. This technical guide provides a solid foundation for researchers and professionals working with this versatile lipid, from its fundamental properties to its practical applications in the laboratory.

References

- 1. History | Cyberlipid [cyberlipid.gerli.com]

- 2. Behenic acid - Wikipedia [en.wikipedia.org]

- 3. Formation of fatty acid ethyl esters during chronic ethanol treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Ethyl Esters Disrupt Neonatal Alveolar Macrophage Mitochondria and Derange Cellular Functioning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of fatty acid ethyl esters in mammalian tissues after ethanol exposure: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A short history of fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [digital.library.adelaide.edu.au]

- 8. Fatty acid ethyl ester synthase, an enzyme for nonoxidative ethanol metabolism, is present in serum after liver and pancreatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl Behenate via Esterification of Behenic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl Behenate, an important long-chain fatty acid ester with applications in the pharmaceutical, cosmetic, and food industries as an emollient, lubricant, and thickener.[1] Two primary methods for its synthesis via the esterification of behenic acid are presented: a classical acid-catalyzed Fischer esterification and a milder, more selective enzymatic approach using lipase (B570770).

Overview of Synthesis Routes

The synthesis of this compound is achieved through the esterification of behenic acid with ethanol (B145695). This reaction can be catalyzed by a strong acid, such as sulfuric acid, or by an enzyme, typically a lipase.

Acid-Catalyzed Esterification

The Fischer-Speier esterification is a well-established method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed, or an excess of one of the reactants (usually the alcohol) is used.

Enzymatic Esterification

Enzymatic esterification utilizing lipases offers a green and highly specific alternative to chemical catalysis. Lipases can operate under milder reaction conditions, reducing the risk of side reactions and simplifying product purification.[3] Immobilized lipases are often used to facilitate catalyst recovery and reuse.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of long-chain fatty acid esters, providing a comparative overview.

Table 1: Acid-Catalyzed Esterification of Long-Chain Fatty Acids

| Fatty Acid | Catalyst | Alcohol:Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Behenic Acid | Tetra n-butyl titanate | N/A | 165-185 | N/A | High Conversion | [4] |

| Lauric Acid | Sulfuric Acid | 1.25:1 | 140 | >5 | >98 | [5] |

| Oleic Acid | Sulfuric Acid | 3:1 | 60 | 2 | >95 | |

| Stearic Acid | Sulfuric Acid | 20:1 | 65 | 8 | >95 | [6] |

Table 2: Enzymatic Esterification of Fatty Acids

| Fatty Acid | Lipase Source | Alcohol:Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Various | Candida antarctica | 3:1 | 50 | 24 | 98.4 | [7] |

| Formic Acid | Novozym 435 | 7:1 (Octanol) | 40 | 1 | 96.51 | [8] |

| Behenic Acid | Immobilized Lipase | 1:1 to 3:1 | 40-60 | 24-48 | High Conversion | [6] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol describes the synthesis of this compound from behenic acid and ethanol using sulfuric acid as a catalyst.

Materials:

-

Behenic Acid (C₂₂H₄₄O₂)

-

Anhydrous Ethanol (C₂H₅OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve behenic acid in an excess of anhydrous ethanol. A typical molar ratio of ethanol to behenic acid is 10:1 to ensure the reaction proceeds towards completion.

-

Catalyst Addition: While stirring the solution, slowly add concentrated sulfuric acid to the flask. A typical catalyst concentration is 1-3% (w/w) of the behenic acid.[6]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within 4-8 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of hexane and wash the organic layer sequentially with water, then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with brine.[6]

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation if required.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound using an immobilized lipase as the catalyst.

Materials:

-

Behenic Acid

-

Ethanol

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

-

An appropriate organic solvent (e.g., hexane, or solvent-free)

-

Molecular sieves (optional)

-

Shaking incubator

-

Filtration apparatus

Procedure:

-

Reaction Mixture: In a sealed flask, combine behenic acid, ethanol, and the immobilized lipase in an organic solvent or in a solvent-free system. A typical molar ratio of ethanol to behenic acid is between 1:1 and 3:1. The enzyme loading is typically 5-10% (w/w) of the total substrates.[6]

-

Water Removal (Optional): Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, which can shift the equilibrium towards product formation.[6]

-

Incubation: Place the sealed flask in a shaking incubator set to a suitable temperature, typically between 40-60°C, and agitate for 24-48 hours. The optimal temperature and time will depend on the specific lipase used.

-

Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a fresh solvent and reused for subsequent batches.

-

Product Isolation: The filtrate, containing the this compound, can be concentrated by removing the solvent under reduced pressure.

-

Purification: The resulting this compound can be purified using column chromatography if necessary.

Visualizations

Caption: Workflow for Acid-Catalyzed Synthesis of this compound.

Caption: Workflow for Enzymatic Synthesis of this compound.

Caption: Simplified Fischer Esterification Mechanism.

References

- 1. Purification and characterization of human heart fatty acid ethyl ester synthase/carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ester - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. digital.csic.es [digital.csic.es]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Behenate using Lipase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic synthesis of Ethyl behenate (B1239552), a fatty acid ester with applications in the pharmaceutical and cosmetic industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods.

Introduction

Ethyl behenate is the ethyl ester of behenic acid (docosanoic acid), a long-chain saturated fatty acid. Its synthesis is of interest due to its properties as an emollient, lubricant, and potential drug delivery vehicle. Enzymatic synthesis using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) provides a highly specific and mild reaction pathway, often requiring less energy and producing fewer byproducts compared to conventional chemical methods. Lipases catalyze the esterification of a fatty acid with an alcohol, in this case, behenic acid and ethanol (B145695), to produce this compound and water. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, reducing overall process costs.

A common and effective lipase (B570770) for this type of synthesis is Novozym® 435, an immobilized Candida antarctica lipase B. This biocatalyst is known for its high activity and stability in organic solvents.

Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The reaction involves the formation of an acyl-enzyme intermediate followed by a nucleophilic attack by the alcohol.

-

Acylation: The serine residue in the lipase's active site attacks the carbonyl carbon of behenic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex.

-

Deacylation: Ethanol, the nucleophile, attacks the acylated enzyme, leading to the formation of another tetrahedral intermediate. This intermediate then breaks down, releasing the this compound ester and regenerating the free enzyme.[1]

Caption: General mechanism of lipase-catalyzed esterification.

Experimental Protocols

The following protocols are generalized based on common practices for lipase-catalyzed esterification of long-chain fatty acids. Optimization may be required for specific laboratory conditions and desired outcomes.

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is advantageous for its reduced environmental impact and simplified product purification.

Materials:

-

Behenic Acid

-

Ethanol (absolute)

-

Immobilized Lipase (e.g., Novozym® 435)

-

Hexane (B92381) (for washing the enzyme)

-

Shaking incubator or magnetic stirrer with heating

Procedure:

-

Combine behenic acid and ethanol in a sealed reaction vessel at a specific molar ratio (e.g., 1:3 acid to alcohol).[2]

-

Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate mass.[2][3]

-

Incubate the reaction mixture at a controlled temperature, generally between 40-60°C, with constant agitation (e.g., 150-200 rpm).[2][4]

-

Monitor the reaction progress over time (e.g., 8-48 hours) by taking small aliquots and analyzing for the disappearance of behenic acid or the formation of this compound using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration.

-

Wash the recovered enzyme with a solvent like hexane to remove any residual substrates and products, then dry it under vacuum for reuse.[4]

-

The liquid product mixture can be purified by removing excess ethanol via vacuum evaporation.

Protocol 2: Solvent-Mediated Synthesis of this compound

The use of an organic solvent can be beneficial for dissolving substrates and reducing viscosity, potentially increasing reaction rates.

Materials:

-

Behenic Acid

-

Ethanol

-

Immobilized Lipase (e.g., Novozym® 435)

-

Organic Solvent (e.g., n-hexane, isooctane, or 1,2-dichloroethane)[3][4]

-

Shaking incubator or magnetic stirrer with heating

Procedure:

-

Dissolve behenic acid in the chosen organic solvent in a sealed reaction vessel.

-

Add ethanol to the mixture to achieve the desired molar ratio.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate at the optimal temperature with agitation as described in Protocol 1.

-

Monitor the reaction progress as previously described.

-

After the reaction, filter to remove the enzyme.

-

The solvent and unreacted ethanol can be removed from the product by vacuum distillation.

Caption: Experimental workflow for enzymatic synthesis of this compound.

Data Presentation: Optimization of Reaction Parameters

The efficiency of this compound synthesis is influenced by several factors. The following tables summarize typical ranges and optimal conditions reported for the enzymatic synthesis of fatty acid esters, which can be applied as a starting point for the synthesis of this compound.

Table 1: Effect of Molar Ratio of Substrates on Ester Conversion

| Molar Ratio (Behenic Acid:Ethanol) | Expected Conversion Rate (%) | Reference |

| 1:1 | 70-75 | [3] |

| 1:3 | 75-80 | [2] |

| 1:5 | 75-80 | [3] |

| 1:7 | ~80 | [3] |

Note: An excess of alcohol can shift the equilibrium towards product formation, but a very large excess may inhibit enzyme activity.[3]

Table 2: Effect of Enzyme Concentration on Ester Conversion

| Enzyme Concentration (g/L or % w/w) | Expected Conversion Rate (%) | Reference |

| 5 g/L | ~33 | [3][4] |

| 10 g/L | ~65 | [3][4] |

| 15 g/L | ~70 | [3][4] |

| 20 g/L | ~65 | [3][4] |

Note: Initially, conversion increases with enzyme concentration, but can plateau or decrease at higher concentrations due to mass transfer limitations or protein aggregation.[3]

Table 3: Effect of Temperature on Reaction Rate

| Temperature (°C) | Expected Relative Activity (%) | Reference |

| 30 | Moderate | [2] |

| 40 | High | [4] |

| 50 | Optimal | [2] |

| 60 | High, risk of denaturation | [2] |

Note: Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation can occur.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups. Key peaks would include a C=O stretch for the ester around 1740 cm⁻¹ and C-O stretches.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H NMR would show characteristic signals for the ethyl group protons and the long alkyl chain of the behenic acid moiety.[5]

Conclusion

The enzymatic synthesis of this compound using lipase, particularly immobilized forms like Novozym® 435, presents a viable and sustainable method for its production. By optimizing key reaction parameters such as substrate molar ratio, enzyme concentration, and temperature, high conversion yields can be achieved. The provided protocols and data serve as a foundational guide for researchers to develop and refine their synthesis processes for various applications in research, development, and industry.

References

Application Note: High-Purity Ethyl Behenate via Recrystallization

AN-2025-EB01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of ethyl behenate (B1239552) (also known as ethyl docosanoate) using the recrystallization technique. Ethyl behenate, a long-chain fatty acid ester, serves various roles in industrial and research applications, including as a lubricant, emulsifier, and an internal standard in gas chromatography.[1][2][3] High purity is often essential for these applications. Recrystallization is a robust and effective method for purifying solid organic compounds by leveraging differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. This document outlines a step-by-step methodology, presents relevant physicochemical data, and includes a workflow diagram for clarity.

Physicochemical Data and Solvent Selection

Successful recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should dissolve this compound readily at an elevated temperature but poorly at low temperatures. Impurities, conversely, should either be insoluble in the hot solvent or remain soluble at low temperatures.

Based on its chemical structure (a long nonpolar alkyl chain with a polar ester head), this compound is soluble in various organic solvents and insoluble in water.[1] Ethanol (B145695) is a suitable solvent for this procedure as it effectively dissolves this compound when heated but has limited solvating power at lower temperatures, promoting crystal formation upon cooling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₄₈O₂ | [4][5] |

| Molecular Weight | 368.64 g/mol | [1][4][5] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 47-50 °C (117-122 °F) | [3][4][6] |

| Boiling Point | 240-242 °C @ 10 Torr | [6] |

| Solubility | Insoluble in water; Soluble in alcohols, ethers, ethyl acetate, chloroform. | [1][2] |

Table 2: Representative Data for Recrystallization of this compound

| Parameter | Crude Product (Typical) | Purified Product (Expected) | Analytical Method |

| Appearance | Off-white or pale yellow solid | White crystalline solid | Visual Inspection |

| Purity | ~95% | >99% | Gas Chromatography (GC-FID)[7] |

| Recovery Yield | N/A | 80-90% | Gravimetric |

Experimental Protocol

This protocol details the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different quantities.

Materials:

-

Crude this compound (10 g)

-

Ethanol (95% or absolute), ~100-150 mL

-

Activated Charcoal (optional, for colored impurities)

-

250 mL Erlenmeyer flask

-

100 mL Graduated cylinder

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-